

"2-Hydroxy-5-methoxy-3-nitrobenzaldehyde" molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Hydroxy-5-methoxy-3-nitrobenzaldehyde
Cat. No.:	B183026

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An In-depth Technical Guide to **2-Hydroxy-5-methoxy-3-nitrobenzaldehyde**

Introduction

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a substituted aromatic aldehyde featuring a benzaldehyde core with hydroxyl, methoxy, and nitro functional groups. This unique arrangement of electron-donating (hydroxyl, methoxy) and electron-withdrawing (nitro, aldehyde) groups creates a distinct electronic profile, making it a molecule of significant interest for synthetic chemists. Its structure is a derivative of salicylaldehyde (2-hydroxybenzaldehyde), a class of compounds known for their biological activities and utility as versatile precursors in the synthesis of more complex molecules.

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic data, and experimental protocols related to **2-hydroxy-5-methoxy-3-nitrobenzaldehyde**. It also explores its potential biological activities and applications based on research conducted on structurally related compounds, serving as a valuable resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Identifiers

The molecular structure of **2-hydroxy-5-methoxy-3-nitrobenzaldehyde** consists of a benzene ring substituted at position 1 with a formyl (aldehyde) group, at position 2 with a hydroxyl group, at position 3 with a nitro group, and at position 5 with a methoxy group.

Caption: 2D representation of **2-Hydroxy-5-methoxy-3-nitrobenzaldehyde**.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	2-hydroxy-5-methoxy-3-nitrobenzaldehyde	[1]
CAS Number	34549-69-4	[1] [2]
Molecular Formula	C ₈ H ₇ NO ₅	[1] [2] [3]
Molecular Weight	197.14 g/mol	[1] [2]
SMILES	COC1=CC(=C(C(=C1)--INVALID-LINK--[O-])O)C=O	[1]
InChI	InChI=1S/C8H7NO5/c1-14-6-2-5(4-10)8(11)7(3-6)9(12)13/h2-4,11H,1H3	[1] [2]
InChIKey	CCHTVTHOPTTYSY-UHFFFAOYSA-N	[1] [2]

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These properties are crucial for designing experimental conditions, including solvent selection and purification methods.

Table 2: Physicochemical Data

Property	Value	Source/Comment
Physical Form	Powder	[2]
Melting Point	129-134 °C	[2] [3]
Boiling Point	303.1 ± 42.0 °C	(Predicted) [3]
Density	1.456 ± 0.06 g/cm³	[3]
pKa	5.28 ± 0.38	[3]
XLogP3	1.4	A measure of lipophilicity. [1]
Topological Polar Surface Area	92.4 Å²	[1]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of the compound. While complete spectral data is not always publicly available, characteristic features can be predicted or are found in databases.

Table 3: Mass Spectrometry Data (GC-MS)

m/z (Top 3 Peaks)	Source
197	[1]
179	[1]
149	[1]

Table 4: Predicted Spectroscopic Features

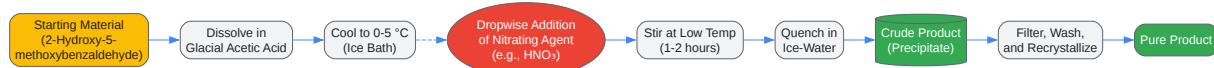
Spectroscopy Type	Functional Group	Expected Chemical Shift / Wavenumber	Source/Comment
¹ H NMR	Aldehyde (-CHO)	9.5 - 10.5 ppm	Highly deshielded proton.[4][5][6]
Phenolic (-OH)		10.0 - 12.0 ppm	Broad singlet, variable.
Aromatic (Ar-H)		7.0 - 8.5 ppm	Two singlets or doublets.
Methoxy (-OCH ₃)		~3.9 ppm	Singlet.
¹³ C NMR	Aldehyde (C=O)	190 - 200 ppm	Characteristic for aromatic aldehydes. [6][7]
Aromatic (Ar-C)		110 - 165 ppm	Complex pattern of 6 signals.
Methoxy (-OCH ₃)		~56 ppm	
IR Spectroscopy	O-H stretch (phenolic)	3200 - 3600 cm ⁻¹ (broad)	Intramolecular H-bonding may be present.[8]
C-H stretch (aldehyde)		2700 - 2860 cm ⁻¹ (two bands)	Characteristic for aldehydes.[4][6]
C=O stretch (aldehyde)		1680 - 1705 cm ⁻¹ (strong)	Conjugation lowers the frequency.[6][8]
N=O stretch (nitro)		1500 - 1550 cm ⁻¹ (strong, asymm.) 1330 - 1370 cm ⁻¹ (strong, symm.)	
C=C stretch (aromatic)		1450 - 1600 cm ⁻¹	

Experimental Protocols

Detailed and reliable experimental protocols are critical for the synthesis and characterization of **2-hydroxy-5-methoxy-3-nitrobenzaldehyde**. The following sections outline representative procedures.

Synthesis

A plausible synthetic route to **2-hydroxy-5-methoxy-3-nitrobenzaldehyde** is the direct nitration of its precursor, 2-hydroxy-5-methoxybenzaldehyde. The hydroxyl and methoxy groups are ortho-, para-directing, while the aldehyde is meta-directing. The substitution at position 3 is sterically and electronically favored.



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Caption: General workflow for the nitration of a substituted benzaldehyde.

Protocol: Nitration of 2-Hydroxy-5-methoxybenzaldehyde

This protocol is adapted from general procedures for the nitration of similar phenolic aldehydes. [9]

- Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-5-methoxybenzaldehyde in a minimal amount of glacial acetic acid.
- Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.
- Nitrating Agent Addition: While maintaining the low temperature, add a nitrating agent (e.g., a cooled mixture of nitric acid in acetic acid or sulfuric acid) dropwise over 30-60 minutes. The reaction is exothermic and temperature control is crucial to prevent side reactions.

- Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching and Isolation: Slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water. A solid precipitate should form.
- Purification: Collect the crude product by vacuum filtration, washing thoroughly with cold water to remove residual acid. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Structural Characterization

The following are standard protocols for confirming the identity and purity of the synthesized product.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- Acquisition: Acquire both ¹H and ¹³C NMR spectra. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

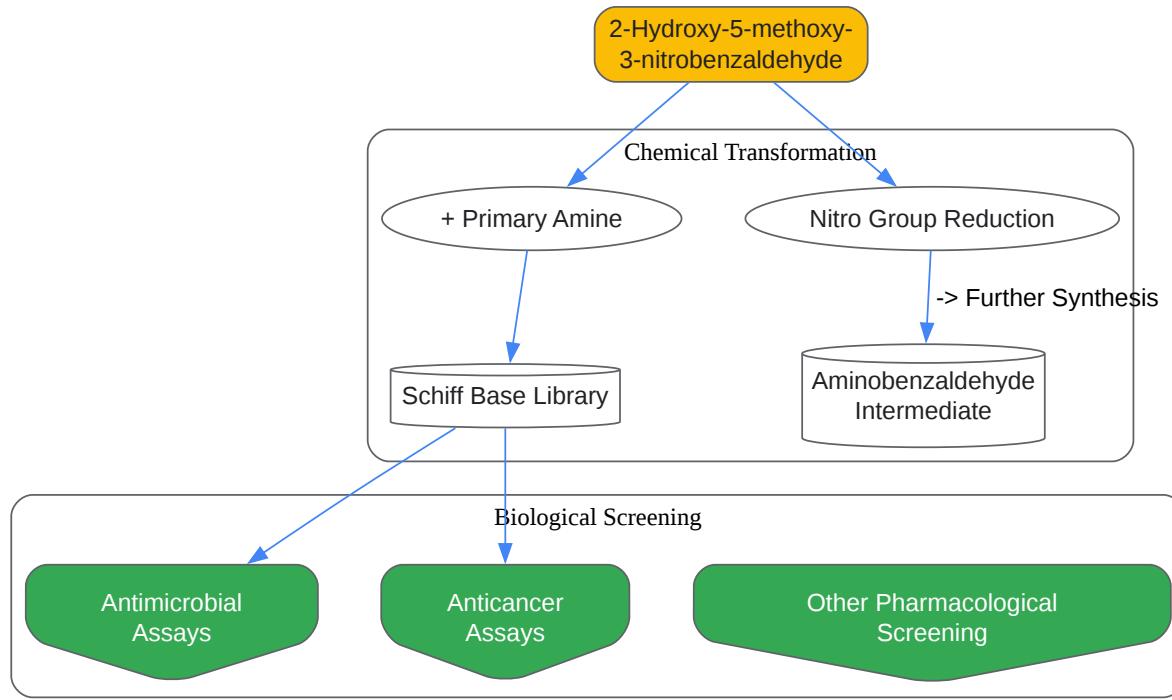
- Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the dry, solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan first, then scan the sample.
- Data Processing: The resulting spectrum should be analyzed for the characteristic absorption bands outlined in Table 4.

Potential Biological Activity and Applications

While direct experimental data on the biological activity of **2-hydroxy-5-methoxy-3-nitrobenzaldehyde** is limited, the activities of structurally related compounds provide a strong basis for predicting its potential.

Nitro-substituted salicylaldehydes are known to exhibit potent antimicrobial properties.[11][12] Studies have shown that substituents like nitro groups on the salicylaldehyde ring can dramatically increase activity against a range of bacteria and fungi.[11] For instance, the isomeric compound 2-hydroxy-3-methoxy-5-nitrobenzaldehyde has demonstrated antibacterial activity, which is attributed to its ability to bind metal ions.[13] Therefore, it is plausible that **2-hydroxy-5-methoxy-3-nitrobenzaldehyde** could also possess antimicrobial or other pharmacological properties.

In drug development, nitroaromatic compounds, including nitrobenzaldehydes, serve as crucial intermediates.[14][15][16][17] The nitro group can be readily reduced to an amine, providing a synthetic handle for further elaboration into more complex molecules, such as Schiff bases or heterocyclic scaffolds, which are known to have a wide range of biological activities.[9][18]



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Caption: Role as a precursor in synthesizing compound libraries for drug discovery.

Conclusion

2-Hydroxy-5-methoxy-3-nitrobenzaldehyde is a well-defined aromatic compound with significant potential as a building block in synthetic organic chemistry and medicinal chemistry. Its distinct pattern of functional groups allows for a variety of chemical transformations, making it a valuable precursor for creating novel compounds. The data and protocols presented in this guide offer a foundational resource for researchers aiming to synthesize, characterize, and explore the applications of this versatile molecule, particularly in the search for new therapeutic

agents. Further investigation into its biological profile is warranted based on the known activities of structurally similar salicylaldehydes.

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- To cite this document: BenchChem. ["2-Hydroxy-5-methoxy-3-nitrobenzaldehyde" molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183026#2-hydroxy-5-methoxy-3-nitrobenzaldehyde-molecular-structure]

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